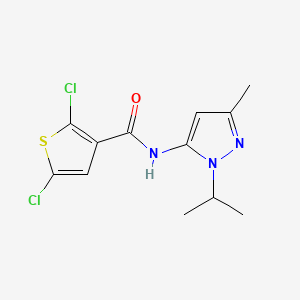

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H13Cl2N3OS. It has an average mass of 318.222 Da and a monoisotopic mass of 317.015625 Da .

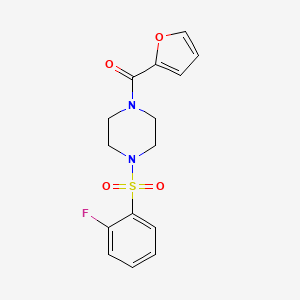

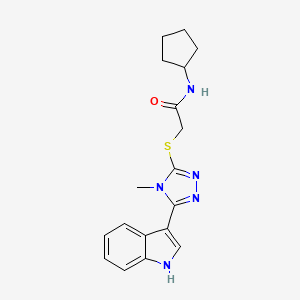

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Studies have demonstrated the versatility of thiophene and pyrazole derivatives in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a variety of nitrogen-containing cycles, including pyrazoles, isoxazoles, and pyrazolopyrimidines, indicating the potential of similar compounds in the synthesis of complex heterocycles (Mohareb et al., 2004).

Catalytic Approaches and Computational Applications

The synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches has been explored, highlighting the structural and electronic features of these compounds. Such research underscores the importance of thiophene and pyrazole derivatives in developing new materials with specific optical and electronic properties, as well as their potential applications in nonlinear optics (Kanwal et al., 2022).

Anti-Tumor Agents

The potential of thiophene-containing pyrazole derivatives as anti-tumor agents has been investigated. New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to exhibit promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting the therapeutic potential of such compounds (Gomha et al., 2016).

Antimicrobial Applications

Research into thiophene tethered pyrazoles has revealed their efficacy as antimicrobial agents. The synthesis of these compounds and their preliminary evaluation for antimicrobial activity demonstrated significant potential in inhibiting the growth of various bacterial and fungal strains, pointing towards their application in developing new antimicrobial treatments (Prabhudeva et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been reported to show potent activity against certain strains of bacteria and viruses .

Mode of Action

It is likely that the compound interacts with its targets in a way that inhibits their normal function, leading to the observed biological effects

Biochemical Pathways

The compound may affect several biochemical pathways. Given the broad range of activities reported for similar compounds, it is likely that multiple pathways are affected . The exact pathways and their downstream effects are subjects of ongoing research.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution . The metabolism and excretion of the compound would depend on various factors including its chemical structure and the organism’s metabolic pathways.

Result of Action

Based on the activities of similar compounds, it can be speculated that the compound may have antimicrobial, anti-inflammatory, and possibly antitumor effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility may be affected by the pH of the environment, which in turn can influence its absorption and distribution .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3OS/c1-6(2)17-10(4-7(3)16-17)15-12(18)8-5-9(13)19-11(8)14/h4-6H,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUKYPUIVNFBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)

![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

![N-tert-butyl-2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2431218.png)